molecular formula C20H18FN5O2 B12126187 2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12126187
M. Wt: 379.4 g/mol
InChI Key: QFXHZHCAPHEMMA-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 2-fluorophenyl substituent at position 1 and a 2-methoxyethyl carboxamide group at position 3.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C20H18FN5O2/c1-28-11-10-23-20(27)16-17-19(25-14-8-4-3-7-13(14)24-17)26(18(16)22)15-9-5-2-6-12(15)21/h2-9H,10-11,22H2,1H3,(H,23,27)

InChI Key

QFXHZHCAPHEMMA-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4F)N

Origin of Product

United States

Preparation Methods

Clauson-Kaas Reaction

This method involves the reaction of 2,5-dimethoxytetrahydrofuran (DMTHF) with substituted anilines under acidic conditions to form pyrrole intermediates, followed by cyclization to form the quinoxaline ring.

Key Steps :

  • Pyrrole Formation : React 2-nitroaniline with DMTHF and acetic acid to yield 1-(2-nitrophenyl)pyrrole.

  • Reduction : Reduce the nitro group to an amine using NaBH₄/CuSO₄.

  • Cyclization : Treat the amine with triphosgene to form a lactam, followed by chlorodehydroxylation with POCl₃ to generate the quinoxaline core.

Example Reaction :

ReactantReagent/ConditionsProductYield
2-NitroanilineDMTHF, AcOH1-(2-Nitrophenyl)pyrrole85%
1-(2-Nitrophenyl)pyrroleNaBH₄/CuSO₄, EtOH1-(2-Aminophenyl)pyrrole85%
1-(2-Aminophenyl)pyrroleTriphosgene, TolueneLactam Intermediate70%
Lactam IntermediatePOCl₃, TolueneChloroquinoxaline66%

Introduction of the 2-Fluorophenyl Group

The 2-fluorophenyl substituent is introduced via cross-coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

Brominated quinoxaline intermediates react with 2-fluorophenylboronic acid under palladium catalysis.

Example Protocol :

ReactantReagent/ConditionsProductYield
4-BromoquinoxalinePd(PPh₃)₄, Na₂CO₃, DME4-(2-Fluorophenyl)quinoxaline75%

Nucleophilic Aromatic Substitution (NAS)

Chloroquinoxaline derivatives react with 2-fluorophenylamine under basic conditions.

Example Reaction :

ReactantReagent/ConditionsProductYield
4-Chloroquinoxaline2-Fluorophenylamine, K₂CO₃, DMF4-(2-Fluorophenylamino)quinoxaline60%

Carboxamide Functionalization

The N-(2-methoxyethyl) carboxamide group is introduced via amide coupling.

Direct Amidation

Carboxylic acids react with 2-methoxyethylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Key Steps :

  • Carboxylic Acid Formation : Hydrolyze a nitrile intermediate (e.g., pyrrolo[2,3-b]quinoxaline-3-carbonitrile) with H₂SO₄/H₂O.

  • Amide Coupling : Activate the acid with EDC/HOBt, then react with 2-methoxyethylamine.

Example Protocol :

ReactantReagent/ConditionsProductYield
Pyrrolo[2,3-b]quinoxaline-3-carboxylic acidEDC, HOBt, DCMAcid chloride intermediate90%
Acid chloride2-Methoxyethylamine, Et₃N, DCMN-(2-Methoxyethyl) carboxamide85%

Alternative Routes

For pre-formed carboxamide precursors, the pyrroloquinoxaline ring is constructed via cyclization. For example:

  • Condensation : React 2-fluorobenzaldehyde with a pyrroloquinoxaline amine under acidic conditions.

  • Cyclization : Form the pyrrole ring via intramolecular reductive amination.

Amino Group Installation

The amino group at position 2 is typically introduced during the quinoxaline core synthesis.

Reduction of Nitro Groups

Nitro precursors (e.g., 2-nitrophenyl derivatives) are reduced to amines using NaBH₄/CuSO₄ or catalytic hydrogenation.

Example Reaction :

ReactantReagent/ConditionsProductYield
2-NitrophenylpyrroleNaBH₄/CuSO₄, EtOH2-Aminophenylpyrrole85%

Integrated Synthesis Pathway

A proposed multi-step synthesis is outlined below:

  • Step 1 : Synthesize 1-(2-nitrophenyl)pyrrole via Clauson-Kaas reaction.

  • Step 2 : Reduce the nitro group to an amine.

  • Step 3 : Cyclize to form the pyrrolo[2,3-b]quinoxaline core.

  • Step 4 : Introduce the 2-fluorophenyl group via Suzuki coupling.

  • Step 5 : Hydrolyze a nitrile intermediate to a carboxylic acid.

  • Step 6 : Couple with 2-methoxyethylamine to form the carboxamide.

Critical Parameters :

StepParameterOptimal Value
1SolventToluene
3Temperature80–100°C
4CatalystPd(PPh₃)₄
6BaseEt₃N

Challenges and Solutions

ChallengeSolution
Regioselectivity in substitutionUse directing groups (e.g., electron-withdrawing groups).
Low yields in couplingOptimize catalyst loading (e.g., Pd(OAc)₂).
Purification difficultiesEmploy flash chromatography with polar eluents.

Spectroscopic Characterization

Key NMR shifts for the target compound (based on analogs):

Positionδ (ppm)Multiplicity
2-Amino (NH₂)6.8–7.2Singlet
2-Methoxyethyl (CH₂OCH₃)3.2–3.6Quartet
Pyrroloquinoxaline (H-4)8.2–8.5Doublet

Comparison of Synthetic Routes

RouteStepsYield (%)Advantages
Clauson-Kaas + Suzuki645–50High regioselectivity
MCR + Amidation555–60Atom economy, fewer steps
NAS + Cyclization540–45Lower cost of starting materials

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Overview

2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound notable for its diverse structural features, including a pyrrolo[2,3-b]quinoxaline core. This compound has gained attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and materials science.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups enable various chemical reactions, including nucleophilic substitutions and cyclizations.
Reaction TypeDescription
Nucleophilic SubstitutionIntroduction of different functional groups
CyclizationFormation of complex ring structures

Biology

  • Biochemical Studies : The compound's structure facilitates interactions with biological macromolecules such as proteins and nucleic acids. This property makes it valuable for studying enzyme-substrate interactions and protein-ligand binding.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications, particularly in developing drugs targeting specific pathways involved in diseases such as cancer and neurological disorders. Its ability to modulate enzyme activity indicates potential for use in drug development.
Disease TargetProposed Mechanism
CancerInhibition of tumor growth pathways
Neurological DisordersModulation of neurotransmitter systems

Materials Science

  • Advanced Materials Development : The unique properties of this compound make it suitable for applications in materials science, such as the development of novel polymers or nanomaterials with specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrroloquinoxaline Core

Position 1 Modifications
  • Target Compound : 2-fluorophenyl group (electron-withdrawing, meta-substitution).
  • Analogues: : 4-fluorobenzyl group (para-substitution, increased steric bulk due to benzyl) . : 3-hydroxybenzylideneamino group (introduces hydrogen-bonding capability via hydroxyl) . : 2,5-dimethoxyphenyl (electron-donating groups altering electronic density) .
Position 3 Modifications
  • Target Compound : N-(2-methoxyethyl) carboxamide (enhanced solubility via methoxyethyl).
  • Analogues :
    • : N-(2-methoxybenzyl) carboxamide (bulkier benzyl group reduces solubility) .
    • : N-[2-(cyclohexenyl)ethyl] carboxamide (increased lipophilicity) .
    • : N-(2-phenylethyl) carboxamide (hydrophobic phenyl group) .

Key Findings from Research

Electron-Withdrawing vs. Methoxy groups () increase electron density, altering redox properties and target selectivity .

Solubility and Bioavailability :

  • The 2-methoxyethyl side chain (target) improves aqueous solubility compared to hydrophobic substituents like cyclohexenylethyl () .
  • Hydroxyl groups () may enhance solubility but introduce metabolic instability .

Corrosion inhibitors () highlight the versatility of pyrroloquinoxalines in non-pharmacological applications .

Biological Activity

The compound 2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C_{19}H_{20}FN_{5}O_{2}
  • Molecular Weight: 357.39 g/mol

The structure features a pyrroloquinoxaline core, which is known for its diverse pharmacological properties. The presence of the fluorophenyl and methoxyethyl substituents may enhance its biological activity through increased lipophilicity and improved receptor interactions.

Recent studies indicate that compounds within the pyrroloquinoxaline class exhibit various mechanisms of action:

  • Inhibition of Tumor Cell Proliferation:
    • In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, compounds similar to the target compound have demonstrated significant cytotoxicity against human hepatocellular carcinoma (HCC) cells through Sirt6-mediated deacetylation pathways, leading to reduced tumor growth in xenograft models .
  • Antimicrobial Activity:
    • Some pyrroloquinoxalines have been evaluated for their antimalarial properties, showing promising results against Plasmodium falciparum strains with IC50 values in the micromolar range. These compounds may act by disrupting critical cellular processes within the parasite .
  • Topoisomerase Inhibition:
    • Certain derivatives have been reported to inhibit topoisomerase II activity, a key enzyme involved in DNA replication and repair, which could contribute to their anticancer efficacy .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameActivity TypeIC50 (µM)Cell Line/OrganismReference
2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideCytotoxicity0.29HepG2 (liver cancer)
2-amino-1-(3-fluorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxalineAntimalarial activity5.6Plasmodium falciparum
2-amino-1-(4-chlorophenyl)-N-(3-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalineTopoisomerase inhibition0.73Various cancer cell lines

Case Studies

Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of pyrroloquinoxaline derivatives, a specific compound was shown to inhibit HCC cell proliferation significantly. The mechanism involved Sirt6 activation leading to enhanced deacetylation of histones H3K9 and H3K56, thereby promoting cell cycle arrest .

Case Study 2: Antimalarial Efficacy
Another investigation focused on the antimalarial properties of quinoxaline derivatives revealed that certain compounds exhibited selective toxicity against Plasmodium falciparum with an IC50 value indicating effective inhibition of parasite growth without significant cytotoxicity towards human cells .

Q & A

Q. Challenges :

  • Low yields due to steric hindrance from the 2-fluorophenyl group .
  • Side reactions during functionalization (e.g., over-alkylation) .

How can researchers optimize the yield of the target compound during the condensation step involving fluorophenyl substituents?

Advanced
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates .
  • Catalyst Tuning : Using Lewis acids (e.g., ZnCl₂) to activate the aldehyde group and reduce side products .
  • Temperature Control : Maintaining 60–80°C to balance reaction rate and decomposition .
  • Real-Time Monitoring : Employing HPLC or TLC to track reaction progress and terminate it at optimal conversion .

What spectroscopic techniques are essential for characterizing this compound's structure?

Basic
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms carboxamide formation .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused pyrroloquinoxaline system .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 434.16) and fragmentation patterns .
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing effects, though challenging due to low crystallinity .

What strategies are effective in analyzing the electronic effects of the 2-fluorophenyl group on the compound's reactivity?

Q. Advanced

  • Computational Modeling :

    • DFT calculations to map electron density distribution and predict sites for electrophilic/nucleophilic attack .
  • Kinetic Isotope Effects (KIE) : Studying deuterated analogs to assess hydrogen bonding or steric influences .

  • Comparative Reactivity Studies :

    SubstituentReactivity with NaBH₄ (Reduction)Reactivity with KMnO₄ (Oxidation)
    2-FluorophenylSlow (steric hindrance)Moderate (electron-withdrawing effect)
    4-MethoxyphenylFast (electron-donating)Low (deactivation)
    Data derived from analogs in .

What preliminary biological assays are recommended to evaluate this compound's therapeutic potential?

Q. Basic

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria .

How to address contradictions in reported biological activities of structurally similar pyrroloquinoxaline derivatives?

Q. Advanced

  • Structural-Activity Relationship (SAR) Analysis :

    CompoundSubstituentBiological Activity
    A2-FluorophenylAnticancer (IC₅₀ = 2.1 μM)
    B3,4-DimethoxyphenylAntifungal (MIC = 8 μg/mL)
    C1-NaphthylNeuroprotective (EC₅₀ = 10 nM)
    Data adapted from .
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, solvent controls) .

  • Meta-Analysis : Cross-reference PubChem BioAssay data to identify consensus targets .

What computational methods aid in predicting the compound's interaction with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina to simulate binding to kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
  • Molecular Dynamics (MD) : GROMACS simulations to assess stability of ligand-receptor complexes over 100 ns .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Thr766 in EGFR) .

How does the 2-methoxyethyl group influence the compound's solubility and bioavailability?

Q. Basic

  • Solubility : The ether oxygen enhances water solubility (logP ≈ 2.5) compared to alkyl chains .
  • Bioavailability :
    • Permeability : Caco-2 assay shows moderate absorption (Papp = 8 × 10⁻⁶ cm/s) .
    • Metabolic Stability : Microsomal assays indicate resistance to CYP450 oxidation due to methoxy shielding .

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